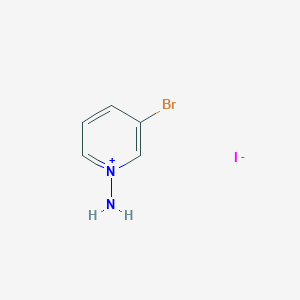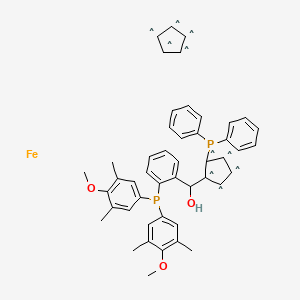![molecular formula C18H27BN2O4 B12104185 1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12104185.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester: is a complex organic compound with the following chemical formula:
C20H30BNO4
. It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological activities.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of an appropriate indole precursor with boronic acid derivatives. For example, the boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction using palladium catalysts . The specific reaction conditions and reagents may vary, but the overall strategy aims to form the desired boron-substituted indole.
Industrial Production: While industrial-scale production methods may not be widely documented for this specific compound, the principles of organic synthesis apply. Researchers and pharmaceutical companies optimize synthetic routes to achieve high yields and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity: 1H-Indole-1-carboxylic acid derivatives can participate in various chemical reactions:
Oxidation: Oxidative processes can lead to the formation of indole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substituents on the indole ring can undergo nucleophilic substitution reactions.
Boronic Acid Chemistry: The boron atom in this compound is amenable to Suzuki-Miyaura coupling and other boron-based reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Essential for introducing the boron functionality.
Base: Often triethylamine or other suitable bases facilitate reactions.
Major Products: The major product is the titled compound itself, which incorporates boron into the indole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Boron-containing compounds play a vital role as catalysts in organic transformations.
Medicinal Chemistry: Researchers explore boron-substituted indoles for drug discovery.
Anticancer Properties: Some indole derivatives exhibit antiproliferative effects against cancer cells.
Antimicrobial Activity: Indoles may combat microbial infections.
Neuroscience: Indoles could impact neurotransmitter systems.
Materials Science: Boron-containing compounds find applications in materials, such as OLEDs and polymers.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further research is needed to elucidate its molecular interactions and pathways.
Comparación Con Compuestos Similares
While I don’t have specific information on closely related compounds, exploring other boron-substituted indoles and comparing their properties would highlight the uniqueness of this compound.
Propiedades
Fórmula molecular |
C18H27BN2O4 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
[5-(diethylaminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C18H27BN2O4/c1-6-20(7-2)12-13-8-9-15-14(10-13)11-16(19(23)24)21(15)17(22)25-18(3,4)5/h8-11,23-24H,6-7,12H2,1-5H3 |
Clave InChI |
NHTDCTBOMXSWBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN(CC)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)

![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)



